8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
Description
8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione (compound 10j, referenced in ) is a spirocyclic derivative featuring a fused pyrrolo[3,2,1-ij]quinoline core. The molecule is characterized by:
- A cyclopentane ring fused via a spiro junction at position 4' of the pyrroloquinoline scaffold.
- Substituents: 8'-fluoro and 6'-methyl groups on the quinoline moiety.
Properties
IUPAC Name |
6-fluoro-9-methylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclopentane]-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-9-8-16(4-2-3-5-16)18-13-11(9)6-10(17)7-12(13)14(19)15(18)20/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOKABNOXENPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4C(=O)C3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione (CAS Number: 893780-26-2) is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula : C₁₆H₁₆FNO₂
Molecular Weight : 273.30 g/mol
MDL Number : MFCD08087954
Hazard Classification : Irritant
| Property | Value |
|---|---|
| CAS Number | 893780-26-2 |
| Molecular Formula | C₁₆H₁₆FNO₂ |
| Molecular Weight | 273.30 g/mol |
| Hazard | Irritant |
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential activity against pathogens.
Antioxidant Properties
Antioxidant activity is critical for mitigating oxidative stress in biological systems. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative damage. For example, studies reported that certain pyrroloquinoline derivatives exhibited potent antioxidant effects through various assays such as DPPH and ABTS .
Inhibition of Enzymatic Activity
The compound's potential to inhibit specific enzymes has been a focus of research. For instance, some studies have highlighted the inhibitory effects of related compounds on enzymes involved in nucleic acid metabolism. This could suggest a mechanism by which this compound might exert anti-cancer properties by interfering with DNA synthesis .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various quinoline derivatives, a compound structurally related to this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL .
Case Study 2: Antioxidant Activity Assessment
A comparative study on the antioxidant activities of different spirocyclic compounds revealed that those containing the pyrroloquinoline framework exhibited high radical scavenging activity. The IC50 values ranged from 15 to 30 µg/mL in DPPH assays, indicating robust antioxidant potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 10j and analogous spiro-pyrroloquinoline derivatives:
Key Observations:
Spiro Ring Size and Steric Effects :
- 10j (cyclopentane) likely exhibits smaller steric bulk compared to 10h and 10i (cyclohexane) and 10k (cycloheptane). This may influence binding to biological targets or solubility .
- Cycloheptane derivatives like 10k may offer enhanced conformational flexibility but reduced metabolic stability compared to cyclopentane analogs.
This contrasts with methoxy (e.g., 10e in ) or unsubstituted analogs . Methyl groups at position 6' (as in 10j, 10i) may increase lipophilicity compared to phenyl-substituted derivatives (e.g., 10b in ) .
Functional Group Variations :
- Compounds like 14c () incorporate piperazine-carboxylate chains , which enhance water solubility but differ significantly from the simpler spirocyclic diones in 10j . Such modifications are critical for tuning pharmacokinetic properties .
Research Findings and Implications
- Synthetic Accessibility : Compounds like 10j are synthesized via multi-step protocols involving cyclocondensation and spiroannulation, as described in . Yields for such spiro derivatives are typically moderate (60–70%) .
- Structure-Activity Relationships (SAR) :
- Fluorine at position 8' may reduce metabolic degradation compared to methoxy or hydroxyl groups.
- Smaller spiro rings (cyclopentane vs. cyclohexane) could improve target selectivity due to restricted conformational freedom.
Q & A
Q. What are the key synthetic strategies for constructing the spirocyclic core of 8'-fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione?
- Methodological Answer : The spirocyclic framework can be synthesized via multistep cyclization reactions. For example:
- Step 1 : Use a spiroannulation strategy involving cyclopentane-1,3-dione derivatives and fluorinated pyrrolo-quinoline precursors. This approach aligns with methods described for analogous spiro compounds, where cyclopentane rings are fused to heterocyclic systems via nucleophilic addition or condensation .
- Step 2 : Introduce fluorine and methyl substituents via electrophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura for aryl fluorides) .
- Step 3 : Final lactamization (for the dione moiety) using reagents like thionyl chloride or PCl5 to promote intramolecular cyclization .
- Key Tools : Monitor reaction progress with TLC and characterize intermediates via <sup>1</sup>H/<sup>19</sup>F NMR and HRMS .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700-1750 cm<sup>-1</sup>) for the dione moiety and C-F stretches (~1100-1250 cm<sup>-1</sup>) .
- NMR :
- <sup>1</sup>H NMR: Identify diastereotopic protons in the spirocyclic system (δ 2.5–3.5 ppm for methylene groups) and aromatic protons in the quinoline ring (δ 7.0–8.5 ppm).
- <sup>19</sup>F NMR: Detect the fluorine substituent (δ -110 to -120 ppm for aromatic C-F) .
- Elemental Analysis : Verify purity (>95%) and stoichiometric ratios of C, H, N, and F .
- X-ray Crystallography : Resolve spiro stereochemistry and confirm bond angles/distances in the fused ring system .
Advanced Research Questions
Q. What experimental design principles apply to optimizing the yield of this compound in multistep syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error approaches:
- Factors : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling).
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., higher temperatures may accelerate cyclization but promote side reactions).
- Example : For lactamization steps, optimize pH and reaction time to favor intramolecular cyclization over polymerization .
- Reference : ICReDD’s computational-experimental feedback loop (combining quantum chemical calculations and statistical analysis) reduces optimization time by 30–50% .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the spirocyclic structure be resolved?
- Methodological Answer :
- Case Study : If <sup>1</sup>H NMR suggests equatorial methyl placement but X-ray shows axial orientation:
- Dynamic NMR : Probe conformational flexibility (e.g., variable-temperature NMR) to detect ring-flipping or hindered rotation.
- DFT Calculations : Simulate energy barriers for spiro ring interconversion and compare with experimental data .
- Crystallographic Refinement : Re-exclude solvent effects or disorder in the crystal lattice that might skew bond-length interpretations .
Q. What mechanistic insights explain the reactivity of the fluorinated pyrrolo-quinoline moiety in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Fluorine’s strong electron-withdrawing nature activates the quinoline ring for nucleophilic aromatic substitution (e.g., SNAr) at the 8’-position.
- Steric Effects : The methyl group at 6’ hinders access to the adjacent carbon, directing coupling reactions to less hindered sites.
- Catalytic Systems : Use Pd(PPh3)4/Xantphos for Suzuki-Miyaura coupling to minimize dehalogenation side reactions .
- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR to quantify intermediates and propose a stepwise mechanism .
Q. How can computational tools predict the thermodynamic stability of diastereomers in the spiro system?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ring puckering and substituent interactions (e.g., methyl-fluoro repulsion) to identify low-energy conformers.
- Docking Studies : Compare binding affinities of diastereomers to biological targets (if applicable) using AutoDock Vina or Schrödinger Suite.
- Reference : ICReDD’s reaction path search methods integrate quantum calculations (e.g., DFT) to predict regioselectivity and stereochemical outcomes .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed elemental analysis results?
- Methodological Answer :
- Hypothesis 1 : Impurities (e.g., residual solvents or unreacted intermediates) skew results.
- Solution : Purify via column chromatography (silica gel, ethyl acetate/hexane) and repeat analysis .
- Hypothesis 2 : Hydrate formation during crystallization.
- Solution : Perform TGA (thermogravimetric analysis) to detect water loss and adjust stoichiometry .
Tables
Table 1 : Key Spectral Data for 8'-Fluoro-6'-methyl-spiro Compound
Table 2 : DoE Variables for Yield Optimization
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Solvent | DMF, THF, Toluene | DMF |
| Catalyst Loading | 1–5 mol% Pd(PPh3)4 | 3 mol% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
